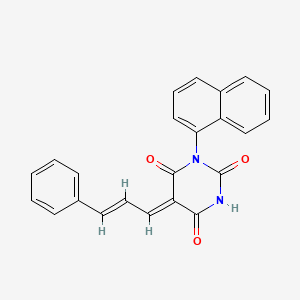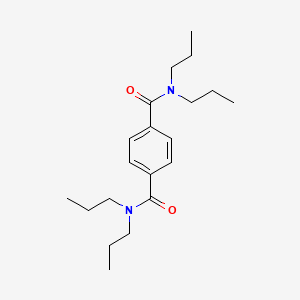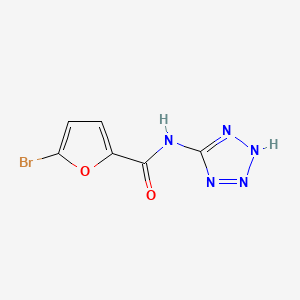methyl]phosphonate](/img/structure/B3742430.png)
bis(2-chloroethyl) [[(aminocarbonyl)oxy](2-methylphenyl)methyl]phosphonate
Descripción general
Descripción
Bis(2-chloroethyl) ether is an organic compound with the formula O(CH 2 CH 2 Cl) 2. It is an ether with two 2-chloroethyl substituents. It is a colorless liquid with the odor of a chlorinated solvent .
Synthesis Analysis
Bis(2-chloroethyl) ether can be used in the synthesis of the cough suppressant fedrilate. It is combined with benzyl cyanide and two molar equivalents of sodamide in a ring-forming reaction .Molecular Structure Analysis
The molecular formula of Bis(2-chloroethyl) ether is C4H8Cl2O and its molecular weight is 143.012 .Chemical Reactions Analysis
Bis(2-chloroethyl) ether is less reactive than the corresponding sulfur mustard S(CH 2 CH 2 Cl) 2. In the presence of base, it reacts with catechol to form dibenzo-18-crown-6 .Physical And Chemical Properties Analysis
Bis(2-chloroethyl) ether is a clear liquid with a chlorinated solvent-like odor. It has a density of 1.22 g/mL, a melting point of -50 °C, and a boiling point of 178 °C. It is soluble in water at 10,200 mg/L and has a vapor pressure of 0.7 mmHg at 20 °C .Safety and Hazards
Propiedades
IUPAC Name |
[bis(2-chloroethoxy)phosphoryl-(2-methylphenyl)methyl] carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2NO5P/c1-10-4-2-3-5-11(10)12(21-13(16)17)22(18,19-8-6-14)20-9-7-15/h2-5,12H,6-9H2,1H3,(H2,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQGBSDAUYPNAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(OC(=O)N)P(=O)(OCCCl)OCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1,1-bis(trifluoromethyl)propyl]-N'-mesitylurea](/img/structure/B3742350.png)

methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3742358.png)
![N-(1-{[(3-bromophenyl)amino]carbonyl}-2-methyl-1-propen-1-yl)benzamide](/img/structure/B3742360.png)

![N-{2-[(diphenylphosphoryl)methyl]phenyl}-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide](/img/structure/B3742374.png)
![3,4-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3742383.png)

![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N,N-diethylbenzamide](/img/structure/B3742396.png)
![1-(2,3-dimethylphenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3742404.png)
![1-[3-(benzyloxy)benzyl]-4-phenylpiperazine](/img/structure/B3742423.png)
![2-[4-(benzyloxy)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3742435.png)
![(4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenyl)diethylamine](/img/structure/B3742443.png)
![4-benzyl-1-[3-(benzyloxy)-4-methoxybenzyl]piperidine](/img/structure/B3742446.png)
